4-(2-methyl-2-buten-1-yl)morpholine
Description
4-(2-Methyl-2-buten-1-yl)morpholine is a morpholine derivative featuring a branched alkenyl substituent (2-methyl-2-butenyl) attached to the nitrogen atom of the morpholine ring. Morpholine derivatives are widely studied for their applications in organic synthesis, pharmaceuticals, and materials science due to their versatile reactivity and ability to act as ligands or intermediates.
Properties
IUPAC Name |
4-[(E)-2-methylbut-2-enyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-3-9(2)8-10-4-6-11-7-5-10/h3H,4-8H2,1-2H3/b9-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFQPKBTNLIQQR-YCRREMRBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)CN1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/CN1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogues
The following sections compare 4-(2-methyl-2-buten-1-yl)morpholine with morpholine derivatives bearing distinct substituents, focusing on structural features, synthesis, reactivity, and applications.
Substituent-Specific Comparisons
Alkenyl vs. Alkynyl Substituents
- 4-(2-Methylbut-3-yn-2-yl)morpholine ():
- Substituent : 2-methylbut-3-ynyl (alkynyl group).
- Molecular Weight : 159.03 g/mol.
- Key Differences : The alkynyl group introduces a rigid triple bond, which may enhance electron-withdrawing effects and alter reactivity in cycloaddition or catalytic reactions compared to the alkenyl analogue.
Aryl-Substituted Alkenyl Analogues
- (E)-4-(4-(3′,4′-Methylenedioxyphenyl)but-2-en-1-yl)morpholine (9b) ():
- Substituent : A butenyl chain linked to a 3,4-methylenedioxyphenyl group.
- Synthesis : Prepared via reactions involving (carbethoxymethylene)triphenylphosphorane and palladium on carbon, followed by reduction and purification .
- Applications : Likely investigated for bioactivity due to the lignan-like structure, which is common in natural products with antioxidant or anticancer properties.
Cycloalkenyl Substituents
Nitroalkyl Substituents
- 4-(2-Nitrobutyl)morpholine (Bioban® P-1487) (): Substituent: 2-nitrobutyl group. Applications: Used as a formaldehyde-releasing biocide in industrial preservatives. The nitro group enhances oxidative stability but may limit biocompatibility compared to non-nitrated analogues .
Research Findings and Reactivity Insights
- Steric and Electronic Effects: The 2-methyl-2-butenyl group in the target compound provides moderate steric hindrance, balancing reactivity in nucleophilic substitutions or cycloadditions. Alkynyl derivatives () exhibit higher molecular weights and may participate in click chemistry or metal-catalyzed couplings due to the triple bond’s reactivity .
- The absence of an aryl group in this compound limits its direct biological relevance but retains utility as a synthetic intermediate .
- Industrial Applications: Nitro-containing morpholines () are prioritized for preservative formulations, whereas non-nitrated alkenyl derivatives are more suited for fine chemical synthesis due to their lower toxicity profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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